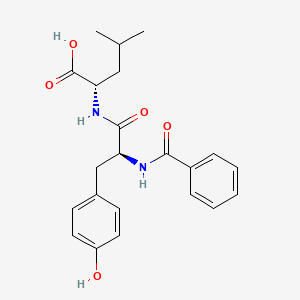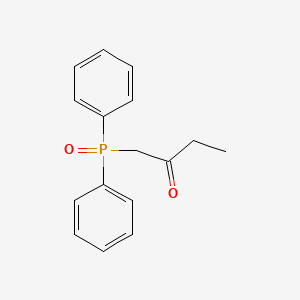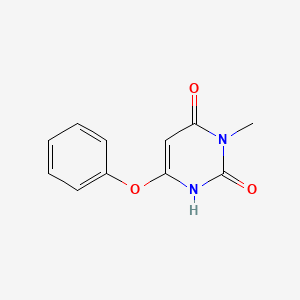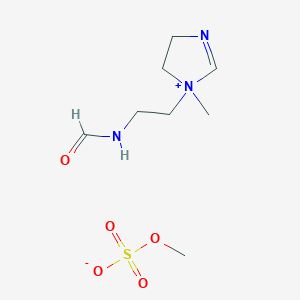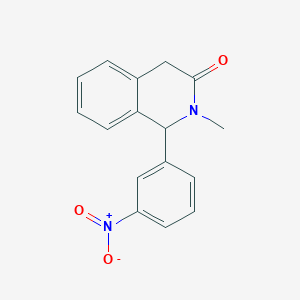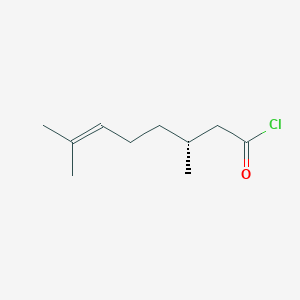
(3R)-3,7-Dimethyloct-6-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,7-Dimethyloct-6-enoyl chloride is an organic compound with a specific stereochemistry, characterized by the presence of a chiral center at the third carbon atom. This compound is a derivative of octenoic acid, where the hydroxyl group is replaced by a chlorine atom, forming an acyl chloride. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,7-Dimethyloct-6-enoyl chloride typically involves the chlorination of the corresponding carboxylic acid, (3R)-3,7-Dimethyloct-6-enoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (PCl₃). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the desired stereochemistry and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3R)-3,7-Dimethyloct-6-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols, amines, or water, forming esters, amides, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-3,7-Dimethyloct-6-enoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, or water in the presence of a base such as pyridine.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
(3R)-3,7-Dimethyloct-6-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and prodrugs.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3,7-Dimethyloct-6-enoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic sites. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
(3S)-3,7-Dimethyloct-6-enoyl chloride: The enantiomer of (3R)-3,7-Dimethyloct-6-enoyl chloride with opposite stereochemistry.
(3R)-3,7-Dimethyloct-6-enoic acid: The corresponding carboxylic acid.
(3R)-3,7-Dimethyloct-6-enol: The corresponding alcohol.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the chiral center at the third carbon atom adds to its complexity and potential for selective reactions in asymmetric synthesis.
Properties
CAS No. |
77732-35-5 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3/t9-/m1/s1 |
InChI Key |
NOXCOFIBMWWGPQ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CC(=O)Cl |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


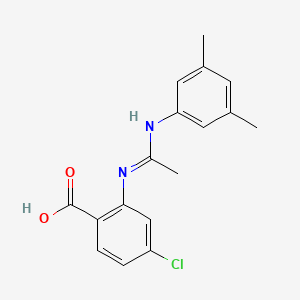
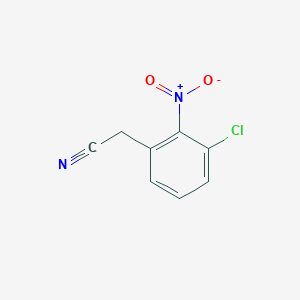
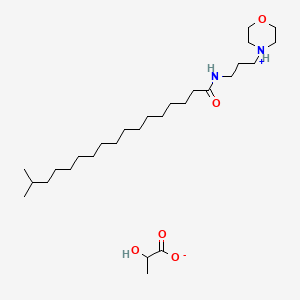
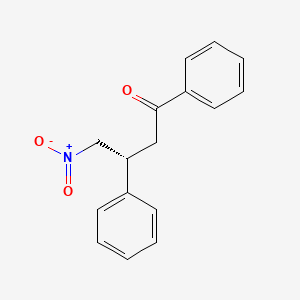
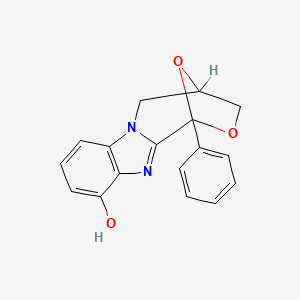
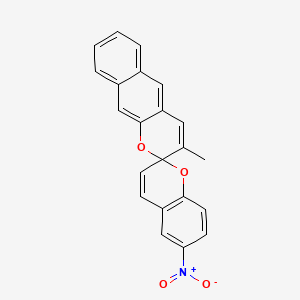
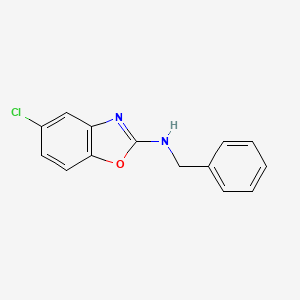
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
